

# A Comparative Analysis of NMR Chemical Shifts: Alkynoic vs. Alkenoic Acids

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## Compound of Interest

Compound Name: 3-Dodecynoic acid

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A detailed guide for researchers, scientists, and drug development professionals on the nuanced differences in  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts between alkynoic and alkenoic acids, supported by experimental data and protocols.

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For scientists engaged in drug discovery and development, a precise understanding of spectral data is paramount for confirming molecular structures and ensuring the purity of synthesized compounds. This guide provides an objective comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts of alkynoic and alkenoic acids, highlighting the key differences that arise from their distinct electronic environments. This comparison is supported by experimental data for representative compounds and a detailed experimental protocol for sample preparation.

## Key Differences in Chemical Shifts: A Summary

The primary distinction in the NMR spectra of alkynoic and alkenoic acids lies in the chemical shifts of the protons and carbons of the carbon-carbon triple and double bonds, respectively. These differences are principally governed by the phenomenon of magnetic anisotropy.

- $^1\text{H}$  NMR: Protons attached to the double bond of alkenoic acids (vinylic protons) are significantly deshielded and appear at a higher chemical shift (downfield) compared to the protons on the triple bond of alkynoic acids (acetylenic protons), which are shielded and appear at a lower chemical shift (upfield).



- $^{13}\text{C}$  NMR: The  $\text{sp}^2$ -hybridized carbons of the double bond in alkenoic acids resonate at a higher chemical shift (downfield) than the  $\text{sp}$ -hybridized carbons of the triple bond in alkynoic acids.

## Comparative NMR Data: But-2-enoic Acid vs. But-2-ynoic Acid

To illustrate these differences, the following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for crotonic acid (but-2-enoic acid) and tetrolic acid (but-2-ynoic acid). The data is presented for samples dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Chemical Shift Comparison (in  $\text{CDCl}_3$ )

Compound	Functional Group Proton	Chemical Shift (ppm)
But-2-enoic Acid (Crotonic Acid)	$-\text{CH}=\text{}$	$\sim 7.10$
$=\text{CH}-\text{CH}_3$		$\sim 5.85$
$-\text{COOH}$		$\sim 12.2$
$-\text{CH}_3$		$\sim 1.91$
But-2-ynoic Acid (Tetrolic Acid)	$-\text{COOH}$	$\sim 10.5$
$-\text{CH}_3$		$\sim 2.06$

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Comparison (in  $\text{CDCl}_3$ )



Compound	Carbon Atom	Chemical Shift (ppm)
But-2-enoic Acid (Crotonic Acid)	C=O	~172.4[1]
-CH=	~147.6[1]	
=CH-CH <sub>3</sub>	~122.4[1]	
-CH <sub>3</sub>	~18.1[1]	
But-2-ynoic Acid (Tetrolic Acid)	C=O	~155.0
-C≡	~85.0	
≡C-CH <sub>3</sub>	~73.0	
-CH <sub>3</sub>	~4.2	

## Experimental Protocol for NMR Sample Preparation

Accurate and reproducible NMR data is contingent on meticulous sample preparation. The following is a detailed methodology for preparing carboxylic acid samples for NMR spectroscopy.

Materials:

- Alkynoic or alkenoic acid sample (5-20 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR)
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- 5 mm NMR tubes
- Pasteur pipette and bulb
- Cotton or glass wool
- Vortex mixer
- Fume hood



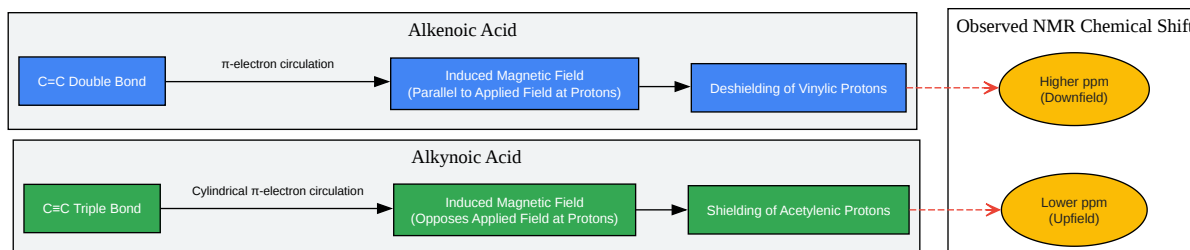
#### Procedure:

- **Sample Weighing:** Accurately weigh the desired amount of the carboxylic acid sample.
- **Solvent Selection:** Choose a deuterated solvent in which the sample is soluble.  $\text{CDCl}_3$  is a common choice for many organic acids.
- **Dissolution:** In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
- **Filtration:** To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through the filter into a clean, dry 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.
- **Homogenization:** Gently vortex the sample to ensure a homogeneous solution.
- **Instrument Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

## Factors Influencing Chemical Shifts: A Visual Explanation

The contrasting chemical shifts observed in alkynoic and alkenoic acids are primarily due to the anisotropic effects of the  $\pi$ -electron systems in the double and triple bonds. The following diagram, generated using the DOT language, illustrates this fundamental relationship.





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### Magnetic Anisotropy in Alkenoic vs. Alkynoic Acids

In alkenes, the circulation of  $\pi$ -electrons induces a magnetic field that aligns with the external magnetic field in the region of the vinylic protons, causing a deshielding effect and a downfield shift. Conversely, in alkynes, the cylindrical circulation of  $\pi$ -electrons generates an induced magnetic field that opposes the external field at the location of the acetylenic protons, resulting in a shielding effect and an upfield shift.

This comprehensive guide provides the necessary data and theoretical framework for researchers to confidently distinguish between and characterize alkynoic and alkenoic acids using NMR spectroscopy. A thorough understanding of these principles is crucial for the accurate structural assignment of novel chemical entities in the drug development pipeline.

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## References

- 1. Crotonic Acid | C<sub>4</sub>H<sub>6</sub>O<sub>2</sub> | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]



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